molecular formula C18H21N3OS B4522435 [2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

[2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

Cat. No.: B4522435
M. Wt: 327.4 g/mol
InChI Key: GIBBKIZYLPBVKD-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone: is a complex organic compound that features a thiazole ring, a cyclopropylamino group, and a phenylpiperidino moiety

Scientific Research Applications

2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the cyclopropylamino group and the phenylpiperidino moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The thiazole ring and the phenylpiperidino moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylamino group and phenylpiperidino moiety contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, receptor modulation, and interference with cellular signaling processes.

Comparison with Similar Compounds

2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone: can be compared with other thiazole derivatives and piperidine-containing compounds:

    Thiazole Derivatives: Compounds like thiazole-4-carboxylates and thiazole-2-amines share the thiazole ring but differ in their substituents and biological activities.

    Piperidine-Containing Compounds: Molecules such as piperidine-4-carboxamides and phenylpiperidines have similar structural motifs but vary in their pharmacological profiles.

The uniqueness of 2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(cyclopropylamino)-1,3-thiazol-4-yl]-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-17(16-12-23-18(20-16)19-15-6-7-15)21-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBBKIZYLPBVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C(=O)N3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Reactant of Route 2
[2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Reactant of Route 3
Reactant of Route 3
[2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Reactant of Route 4
[2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Reactant of Route 5
[2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Reactant of Route 6
[2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

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